molecular formula C11H17NO B14431982 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene CAS No. 82444-69-7

7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene

Katalognummer: B14431982
CAS-Nummer: 82444-69-7
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: OGICGWKSJIZLCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene is a complex organic compound characterized by its unique spirocyclic structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene typically involves the spirocyclization of appropriate precursors. One common method is the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylidene groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted azaspiro compounds.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Methoxy-1-methyl-1-azaspiro[4.4]non-6-ene
  • 1-Methyl-3-methylidene-1-azaspiro[4.4]non-6-ene

Uniqueness

7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity and potential interactions with biological targets compared to similar compounds .

Eigenschaften

CAS-Nummer

82444-69-7

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

8-methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-8-ene

InChI

InChI=1S/C11H17NO/c1-9-6-11(12(2)8-9)5-4-10(7-11)13-3/h7H,1,4-6,8H2,2-3H3

InChI-Schlüssel

OGICGWKSJIZLCW-UHFFFAOYSA-N

Kanonische SMILES

CN1CC(=C)CC12CCC(=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.